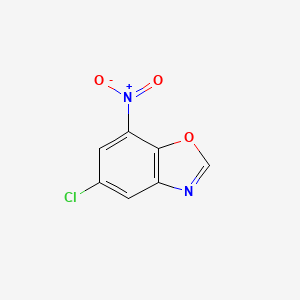
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
Descripción general
Descripción
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C12H23ClF3N. This compound is notable for its unique structure, which includes a cycloheptane ring substituted with a tert-butyl group and a trifluoromethyl group, as well as an amine hydrochloride functional group.
Métodos De Preparación
The synthesis of 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cycloheptane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of strong bases.
Addition of the trifluoromethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the hydrochloride salt: This final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biological Studies: It is used in studies exploring the effects of trifluoromethyl groups on biological activity and pharmacokinetics.
Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. This can lead to increased binding affinity to target proteins, modulating their activity and resulting in various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 4-Tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride include:
4-Tert-butyl-1-(trifluoromethyl)cyclohexan-1-amine hydrochloride: This compound has a cyclohexane ring instead of a cycloheptane ring, which can affect its chemical properties and biological activity.
4-Tert-butyl-1-(trifluoromethyl)cyclooctan-1-amine hydrochloride: This compound has a cyclooctane ring, leading to differences in steric hindrance and reactivity.
4-Tert-butyl-1-(trifluoromethyl)cyclopentan-1-amine hydrochloride: This compound has a cyclopentane ring, which can influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-tert-butyl-1-(trifluoromethyl)cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N.ClH/c1-10(2,3)9-5-4-7-11(16,8-6-9)12(13,14)15;/h9H,4-8,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFKJHILDHAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,5-Dichlorophenyl)methoxy]benzoic acid](/img/structure/B1404407.png)

![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)
![3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1404412.png)
![1-{4-[(2E)-3-(2,6-Dichlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404413.png)


![{3-[(3-Nitropyridin-2-yl)thio]phenyl}amine](/img/structure/B1404418.png)



![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)
![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)
